molecular formula C11H16N2O2 B13941439 n-(4-Methoxyphenyl)isobutyrohydrazide

n-(4-Methoxyphenyl)isobutyrohydrazide

Cat. No.: B13941439
M. Wt: 208.26 g/mol
InChI Key: LEIMYESXGCCNMD-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)isobutyrohydrazide is an organic compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This compound is part of the hydrazide family and is characterized by the presence of a methoxyphenyl group attached to an isobutyrohydrazide moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-(4-Methoxyphenyl)isobutyrohydrazide typically involves the reaction of 4-methoxybenzoyl chloride with isobutyrohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

N-(4-Methoxyphenyl)isobutyrohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amines .

Scientific Research Applications

N-(4-Methoxyphenyl)isobutyrohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development.

    Industry: In industrial applications, it is used in the production of polymers and resins.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)isobutyrohydrazide involves its interaction with molecular targets such as enzymes and proteins. The hydrazide group can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. This interaction is often studied using computational models and experimental techniques to understand the pathways involved .

Comparison with Similar Compounds

N-(4-Methoxyphenyl)isobutyrohydrazide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the methoxyphenyl and isobutyrohydrazide groups, which confer specific reactivity and stability that are valuable in various applications .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-methylpropanehydrazide

InChI

InChI=1S/C11H16N2O2/c1-8(2)11(14)13(12)9-4-6-10(15-3)7-5-9/h4-8H,12H2,1-3H3

InChI Key

LEIMYESXGCCNMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N(C1=CC=C(C=C1)OC)N

Origin of Product

United States

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